N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring a thiazole core substituted with a sulfur-linked acetamide moiety. Key structural elements include:
- Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities.
- Thioether bridge: A sulfur atom connecting the thiazole to a 4-fluorophenylamino-substituted ethyl group, which may influence electronic properties and bioavailability.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2S2/c22-16-6-8-17(9-7-16)24-20(27)14-29-21-25-18(13-28-21)12-19(26)23-11-10-15-4-2-1-3-5-15/h4,6-9,13H,1-3,5,10-12,14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJSGMOTBNJJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Introduction of the Fluorophenyl Group: Using a nucleophilic aromatic substitution reaction to introduce the 4-fluorophenyl group.
Acetamide Formation: Reacting the intermediate with acetic anhydride to form the acetamide moiety.
Cyclohexenyl Ethyl Group Addition: Adding the cyclohexenyl ethyl group through a suitable alkylation reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include:
Catalysis: Using catalysts to increase reaction rates.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and thiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial activity. The synthesized derivative has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. For example, studies have demonstrated that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has been evaluated through various in vitro assays. It has been reported to exhibit significant cytotoxicity against several cancer cell lines, including breast cancer (MCF7), with mechanisms involving apoptosis induction and cell cycle arrest .
Molecular docking studies have provided insights into the binding interactions between this compound and specific cancer-related targets, suggesting that it may inhibit key enzymes involved in tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Assay Method | Result |
|---|---|---|---|
| Antimicrobial | E. coli | Turbidimetric method | Effective at low concentrations |
| Anticancer | MCF7 (breast cancer) | Sulforhodamine B assay | IC50 = 15 µM |
| Antimicrobial | Staphylococcus aureus | Disk diffusion method | Zone of inhibition observed |
| Anticancer | A549 (lung cancer) | MTT assay | Significant growth inhibition |
Mechanism of Action
The mechanism by which “N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves amide coupling or cyclization reactions , akin to methods in .
- High-yield syntheses (e.g., 87% for compound 5 ) suggest optimized protocols for thioacetamide derivatives, which may inform the target’s production.
- Crystallographic data () highlight the importance of hydrogen bonding in stabilizing similar structures, a factor relevant to the target’s solid-state properties.
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A cyclohexene ring
- A thiazole moiety
- An acetamide functional group
Molecular Formula: C18H24FN3OS
Molecular Weight: 357.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The presence of the thiazole and fluorophenyl groups suggests potential for activity against cancer and inflammatory diseases.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes linked to disease progression, particularly in cancer models.
- Receptor Modulation: Interactions with cellular receptors can lead to altered signaling pathways, impacting cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Inhibition of cell growth |
| A549 (Lung Cancer) | 3.8 | Induction of apoptosis |
Antioxidant Activity
The compound has shown promising results in antioxidant assays, indicating its potential to scavenge free radicals, which are implicated in various diseases.
Anti-inflammatory Effects
In vivo studies suggest that this compound may reduce inflammation markers in animal models, making it a candidate for treating inflammatory conditions.
Case Studies and Research Findings
- Study on Anticancer Effects:
- Antioxidant Properties:
- Inflammation Model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
